molecular formula C17H20N2O4S B12804907 3'-Tolylthio-3'-deoxythymidine CAS No. 115913-89-8

3'-Tolylthio-3'-deoxythymidine

Cat. No.: B12804907
CAS No.: 115913-89-8
M. Wt: 348.4 g/mol
InChI Key: ADXWQPFQSDKRMV-QLFBSQMISA-N
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Description

3’-Tolylthio-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. The compound features a tolylthio group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group found in natural thymidine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Tolylthio-3’-deoxythymidine typically involves the following steps:

    Starting Material: The synthesis begins with thymidine.

    Thioether Formation: The hydroxyl group at the 3’ position of thymidine is replaced with a tolylthio group. This is achieved through a nucleophilic substitution reaction, where a suitable tolylthiol reagent is used in the presence of a base.

    Purification: The product is purified using chromatographic techniques to obtain pure 3’-Tolylthio-3’-deoxythymidine.

Industrial Production Methods

While specific industrial production methods for 3’-Tolylthio-3’-deoxythymidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Tolylthio-3’-deoxythymidine can undergo various chemical reactions, including:

    Oxidation: The tolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tolylthio group, reverting to a deoxythymidine derivative.

    Substitution: The tolylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of 3’-Tolylthio-3’-deoxythymidine.

    Reduction: Deoxythymidine derivatives.

    Substitution: Various nucleoside analogs depending on the nucleophile used.

Scientific Research Applications

3’-Tolylthio-3’-deoxythymidine has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.

    Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’-Tolylthio-3’-deoxythymidine involves its incorporation into DNA during replication. The tolylthio group at the 3’ position interferes with the normal functioning of DNA polymerases, leading to chain termination. This results in the inhibition of DNA synthesis, which can be exploited in antiviral and anticancer therapies. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used to treat HIV.

    3’-Fluoro-3’-deoxythymidine (FLT): Used in PET imaging for cancer diagnosis.

    3’-Deoxy-3’-thiacytidine (3TC): An antiviral drug used to treat HIV and hepatitis B.

Uniqueness

3’-Tolylthio-3’-deoxythymidine is unique due to the presence of the tolylthio group, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the tolylthio group provides additional sites for chemical modification, making it a versatile compound for research and development.

Properties

CAS No.

115913-89-8

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methylphenyl)sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H20N2O4S/c1-10-3-5-12(6-4-10)24-14-7-15(23-13(14)9-20)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15-/m1/s1

InChI Key

ADXWQPFQSDKRMV-QLFBSQMISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(OC2CO)N3C=C(C(=O)NC3=O)C

Origin of Product

United States

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